molecular formula C7H15NO2 B1589284 N-Methoxy-N-methylpivalamide CAS No. 64214-60-4

N-Methoxy-N-methylpivalamide

Cat. No.: B1589284
CAS No.: 64214-60-4
M. Wt: 145.2 g/mol
InChI Key: KUDRBYBWCRNGBJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpivalamide, also known by its IUPAC name N-methoxy-N,2,2-trimethylpropanamide, is an organic compound with the molecular formula C7H15NO2. It is a derivative of pivalamide, characterized by the presence of a methoxy and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylpivalamide can be synthesized through the reaction of pivaloyl chloride with N-methoxy-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pivaloyl chloride+N-methoxy-N-methylamineThis compound+HCl\text{Pivaloyl chloride} + \text{N-methoxy-N-methylamine} \rightarrow \text{this compound} + \text{HCl} Pivaloyl chloride+N-methoxy-N-methylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and to minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylpivalamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-Methoxy-N-methylpivalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpivalamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the methoxy group enhances its reactivity. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

  • N-Methoxy-N-methylacetamide
  • N-Methoxy-N-methylformamide
  • N-Methoxy-N-methylbenzamide

Comparison: N-Methoxy-N-methylpivalamide is unique due to its bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other similar compounds. This steric effect can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-methoxy-N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDRBYBWCRNGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466042
Record name N-METHOXY-N-METHYLPIVALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64214-60-4
Record name N-METHOXY-N-METHYLPIVALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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